molecular formula C18H23N5O B5653680 4-(2-amino-5-ethylpyrimidin-4-yl)-1-(3,5-dimethylphenyl)piperazin-2-one

4-(2-amino-5-ethylpyrimidin-4-yl)-1-(3,5-dimethylphenyl)piperazin-2-one

Cat. No. B5653680
M. Wt: 325.4 g/mol
InChI Key: NMCVDYJBGXXUJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives involves multi-component cyclo condensation reactions, utilizing various catalysts in solvents such as ethanol. These synthetic routes are designed to achieve high yields of the target compound, characterized by spectral methods including IR, NMR, and mass spectrometry (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

Chemical Reactions and Properties

The reactivity of piperazine derivatives with various functional groups introduces a wide range of chemical properties, enabling the formation of compounds with diverse biological activities. These reactions are often facilitated by specific conditions and catalysts to achieve the desired product (Parveen et al., 2017).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are determined through various analytical techniques. These properties are essential for the compound's formulation and application in further research (Z. Karczmarzyk & W. Malinka, 2004).

Chemical Properties Analysis

The chemical properties such as reactivity, stability, and interaction with biological targets are investigated through in vitro and in vivo studies. These properties are pivotal in determining the compound's potential as a therapeutic agent (Robin A Weatherhead-Kloster et al., 2005).

properties

IUPAC Name

4-(2-amino-5-ethylpyrimidin-4-yl)-1-(3,5-dimethylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-4-14-10-20-18(19)21-17(14)22-5-6-23(16(24)11-22)15-8-12(2)7-13(3)9-15/h7-10H,4-6,11H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCVDYJBGXXUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1N2CCN(C(=O)C2)C3=CC(=CC(=C3)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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